molecular formula C17H15NO3 B5841553 2,6-dimethylbenzo-1,4-quinone 4-(O-cinnamoyloxime)

2,6-dimethylbenzo-1,4-quinone 4-(O-cinnamoyloxime)

Katalognummer B5841553
Molekulargewicht: 281.30 g/mol
InChI-Schlüssel: YBJUUAUZLDWNPE-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-dimethylbenzo-1,4-quinone 4-(O-cinnamoyloxime) is a synthetic compound that has gained popularity in scientific research due to its potential applications in various fields. This compound is also known as DMQX and is a potent antagonist of ionotropic glutamate receptors.

Wirkmechanismus

DMQX acts as a competitive antagonist of ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This leads to the inhibition of the receptor activity and a decrease in the excitatory neurotransmission. DMQX has been shown to selectively block the activity of AMPA and kainate receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate and increase the release of GABA, which is an inhibitory neurotransmitter. DMQX has also been shown to decrease the activity of NMDA receptors, which are involved in long-term potentiation.

Vorteile Und Einschränkungen Für Laborexperimente

DMQX has several advantages in lab experiments. It is a potent and selective antagonist of ionotropic glutamate receptors, which makes it an ideal tool for studying the role of these receptors in various physiological processes. DMQX is also easy to synthesize and has a long shelf life.
However, there are also some limitations to the use of DMQX in lab experiments. It has been shown to have some off-target effects, which can lead to the inhibition of other receptors. DMQX is also not suitable for in vivo experiments as it cannot cross the blood-brain barrier.

Zukünftige Richtungen

There are several future directions for the use of DMQX in scientific research. One direction is the development of new therapeutic strategies for neurological disorders, such as epilepsy and stroke. DMQX has been shown to have neuroprotective effects and may be a potential candidate for the treatment of these disorders.
Another direction is the study of the role of ionotropic glutamate receptors in various physiological processes, such as learning and memory. DMQX can be used to selectively block the activity of these receptors and study their role in these processes.
Conclusion:
In conclusion, 2,6-dimethylbenzo-1,4-quinone 4-(O-cinnamoyloxime) is a synthetic compound that has gained popularity in scientific research due to its potential applications in various fields. DMQX is a potent antagonist of ionotropic glutamate receptors and has been extensively used to study the role of these receptors in various physiological processes. DMQX has several advantages in lab experiments, but there are also some limitations to its use. There are several future directions for the use of DMQX in scientific research, including the development of new therapeutic strategies for neurological disorders and the study of the role of ionotropic glutamate receptors in various physiological processes.

Synthesemethoden

The synthesis of DMQX involves the reaction between 2,6-dimethylbenzoquinone and O-cinnamoylhydroxylamine. This reaction leads to the formation of DMQX, which is a yellow crystalline solid.

Wissenschaftliche Forschungsanwendungen

DMQX has been extensively used in scientific research due to its ability to selectively block the activity of ionotropic glutamate receptors. These receptors are involved in various physiological processes, including learning, memory, and synaptic plasticity. DMQX has been used to study the role of these receptors in these processes and has also been used to develop new therapeutic strategies for neurological disorders.

Eigenschaften

IUPAC Name

[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-10-15(11-13(2)17(12)20)18-21-16(19)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJUUAUZLDWNPE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NOC(=O)C=CC2=CC=CC=C2)C=C(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NOC(=O)/C=C/C2=CC=CC=C2)C=C(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.